molecular formula C21H15N3O3 B2744748 2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 897615-73-5

2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2744748
CAS No.: 897615-73-5
M. Wt: 357.369
InChI Key: DNQWYXBIAKJHRH-UHFFFAOYSA-N
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Description

2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the field of neuroscience. It belongs to a class of 1,3,4-oxadiazole derivatives that have been extensively studied for their potential interaction with central nervous system targets. Structural analogs of this compound have been designed and synthesized as potential agonists for the benzodiazepine binding site on GABA-A receptors . The core 1,3,4-oxadiazole scaffold, coupled with specific aromatic substitutions, is known to mimic essential pharmacophores required for binding to this receptor, which is a key target for anticonvulsant and anxiolytic agents . In research settings, this compound and its analogs are primarily investigated for their pharmacological potential. Studies on similar molecules have demonstrated potent anticonvulsant activity in experimental models, such as the pentylenetetrazole (PTZ)-induced lethal convulsion test . Furthermore, related compounds have shown promising results in evaluations for sedative-hypnotic effects, muscle relaxation, and anxiety reduction in preclinical studies . The mechanism of action is believed to involve the potentiation of GABAergic neurotransmission by modulating the GABA-A receptor, thereby increasing chloride ion influx and neuronal inhibition . Researchers value this compound for exploring structure-activity relationships (SAR) to develop new ligands with higher efficacy and selectivity for benzodiazepine receptors, aiming to overcome the limitations of classical drugs . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c25-19(22-21-24-23-20(27-21)15-9-3-1-4-10-15)17-13-7-8-14-18(17)26-16-11-5-2-6-12-16/h1-14H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQWYXBIAKJHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research has shown that derivatives of 1,3,4-oxadiazole compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain derivatives of 2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide possess antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, compounds with structural modifications have been tested against strains such as Escherichia coli and Staphylococcus aureus, showing comparable efficacy to standard antibiotics like streptomycin .

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives is another area of interest. Compounds derived from this compound have been evaluated for their ability to scavenge free radicals. For example, certain derivatives exhibited high DPPH scavenging activity, indicating their potential as natural antioxidants .

Anti-cancer Activity

The anti-cancer properties of 1,3,4-oxadiazole derivatives have been extensively studied. Research indicates that this compound can inhibit the proliferation of breast cancer cells through mechanisms involving apoptosis and cell cycle arrest. Molecular docking studies suggest that these compounds interact effectively with specific biological targets involved in cancer progression .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

StudyFocusFindings
Vidyarani et al., 2023Antibacterial ActivityIdentified derivatives with significant antibacterial effects against multiple bacterial strains .
ResearchGate PublicationAnti-breast Cancer AgentsDemonstrated efficacy in inhibiting breast cancer cell lines through targeted molecular interactions .
Pharmacology JournalAntioxidant ActivityReported strong DPPH scavenging activity in specific derivatives compared to standard antioxidants .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Variations and Physicochemical Properties

Compound Name Substituents Yield (%) Melting Point (°C) Key Biological Activity Reference
Target Compound : this compound Phenoxy at benzamide 2-position N/A N/A Hypothesized: Antifungal/HDAC inhibition N/A
4-Nitro-N-(2-(5-phenyl-oxadiazol-2-yl)phenyl)benzamide (7e) Nitro at benzamide 4-position 87 195–197 Not specified
4-Chloro-N-(2-(5-phenyl-oxadiazol-2-yl)phenyl)benzamide (7b) Chloro at benzamide 4-position 74 195–197 Not specified
4-Nitro-N-(5-phenyl-oxadiazol-2-yl)benzamide (2e) Nitro at benzamide 4-position 95 N/A Not specified
VNI Dichlorophenyl, imidazolyl-ethyl chain N/A N/A Antifungal, antiprotozoal (CYP51 inhibition)
2-Amino-N-((5-phenyl-oxadiazol-2-yl)methyl)propanamide Amino-propanamide side chain N/A N/A HDAC inhibition (IC₅₀: 0.8 µM for MCF-7 cells)

Key Observations :

  • Substituent Position: Electron-withdrawing groups (e.g., nitro, chloro) at the benzamide 4-position enhance synthetic yields (74–95%) compared to unsubstituted analogs . The target compound’s 2-phenoxy group may influence solubility and binding affinity due to steric and electronic effects.
  • Biological Activity: VNI, a CYP51 inhibitor with a dichlorophenyl and imidazole moiety, demonstrates irreversible inhibition of Trypanosoma cruzi growth . In contrast, amino-propanamide derivatives show HDAC inhibition, suggesting the oxadiazole-benzamide scaffold’s versatility .

Antiviral and Antiparasitic Activity

Table 2: Activity of Selected Oxadiazole-Benzamide Derivatives

Compound Target Pathogen/Enzyme Activity Mechanism Reference
VFV Trypanosoma cruzi IC₅₀: 2.5 nM CYP51 inhibition
VNI T. cruzi, T. brucei IC₅₀: 6–10 nM CYP51 inhibition
N-((5-Methylthio-oxadiazol-2-yl)methyl)-2-nitrobenzamide Antiviral (unspecified) >NNM reference Unknown

Key Observations :

  • CYP51 Inhibitors: VNI and VFV’s potency stems from their ability to occupy the enzyme’s hydrophobic active site, facilitated by the oxadiazole ring and aryl substituents . The target compound’s phenoxy group may enhance π-π stacking interactions in similar targets.
  • Antiviral Activity : Substituent position (e.g., nitro at benzamide 2-position) correlates with enhanced activity in thiadiazole analogs .

Physicochemical and Spectroscopic Comparisons

  • IR/NMR Data: Analogs like 7e and 7b show characteristic C=O (1680–1689 cm⁻¹) and NH (3323–3324 cm⁻¹) stretches in IR spectra . The target compound’s phenoxy group would likely exhibit aromatic C-O-C stretches near 1250 cm⁻¹.
  • Molecular Weight : Fluorinated derivatives (e.g., 3-fluoro-N-[phenyl(5-phenyl-oxadiazol-2-yl)methyl]benzamide) have higher molecular weights (~373–391 g/mol) compared to the target compound’s estimated 385 g/mol, affecting pharmacokinetics .

Biological Activity

2-Phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound belonging to the oxadiazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. The unique structure of this compound allows it to interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C15H13N3O2C_{15}H_{13}N_{3}O_{2}, with a molecular weight of approximately 269.28 g/mol. The structure features an oxadiazole ring that enhances its biological activity through specific interactions with biological macromolecules.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of oxadiazoles showed inhibitory effects against various cancer cell lines. For instance, derivatives similar to this compound displayed IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .

CompoundCell LineIC50 (µM)
This compoundHeLa5.12
This compoundMCF77.45

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored extensively. A study reported that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis .

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives have been attributed to their ability to inhibit cyclooxygenase enzymes (COX). In vitro studies have shown that compounds like this compound can significantly reduce the production of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to its ability to bind to specific receptors and enzymes involved in disease processes:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as COX and certain kinases involved in cancer progression.
  • Receptor Interaction : It has been shown to interact with GABA-A receptors, suggesting potential applications in neuropharmacology .

Study on Anticancer Activity

In a recent study published in PubMed Central, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against a panel of human tumor cell lines. Among these derivatives, this compound showed promising results with significant cytotoxicity against ovarian cancer cells .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. Results indicated that it not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics .

Q & A

Q. What are the optimal synthetic routes for 2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including oxadiazole ring formation via cyclization of hydrazides with acid chlorides or carbodiimides, followed by coupling with phenoxybenzamide derivatives. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for oxadiazole formation .
  • Catalysts : Sodium hydride or coupling agents like EDCI/HOBt improve amide bond formation .
  • Temperature control : Cyclization steps often require reflux (e.g., 80–100°C) to maximize yield . Yield optimization (typically 60–85%) depends on stoichiometric ratios and purification via column chromatography .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR validates functional groups (e.g., oxadiazole protons at δ 8.1–8.5 ppm; benzamide carbonyl at ~168 ppm) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolves stereoelectronic effects; e.g., dihedral angles between oxadiazole and benzamide moieties .

Q. What in vitro models are suitable for initial biological screening of this compound?

  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus or E. coli .
  • Cancer cell lines : MTT assays using HepG2 or MCF-7 cells, with IC₅₀ values compared to reference drugs .
  • Enzyme inhibition : Fluorescence-based assays for COX-2 or α-glucosidase activity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound?

  • Substituent variation : Synthesize analogs with halogen (Cl, F) or methoxy groups on the benzamide ring to assess electronic effects on bioactivity .
  • Oxadiazole modification : Replace phenyl with heterocycles (e.g., thiophene) to study steric impacts .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with COX-2 active site) .

Q. How can contradictory biological activity data across studies be resolved?

  • Standardized protocols : Ensure consistent cell lines (e.g., ATCC-certified HepG2), solvent controls (DMSO <0.1%), and dose ranges (1–100 µM) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare IC₅₀ values from independent studies .
  • Mechanistic studies : Use Western blotting or qPCR to verify target modulation (e.g., apoptosis markers like caspase-3) .

Q. What computational methods are effective in predicting binding interactions of this compound with biological targets?

  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) .
  • QSAR modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (HOMO-LUMO gaps) with antimicrobial activity .
  • Binding free energy : MM-PBSA/GBSA methods quantify contributions of van der Waals and electrostatic interactions .

Q. What strategies mitigate hydrolytic instability of the oxadiazole ring in biological assays?

  • pH optimization : Use buffered solutions (pH 7.4) to minimize degradation .
  • Prodrug design : Mask the oxadiazole with ester groups, which hydrolyze in vivo .
  • Co-solvents : Add cyclodextrins to enhance solubility and stability in aqueous media .

Q. How can X-ray crystallography be leveraged to study protein-ligand interactions involving this compound?

  • Co-crystallization : Soak purified protein (e.g., COX-2) with the compound at 10 mM concentration .
  • Data collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<2.0 Å) structures .
  • Interaction analysis : Identify hydrogen bonds (e.g., oxadiazole N-atom with Arg120) and π-π stacking (benzamide-phenyl with Tyr355) .

Methodological Notes

  • Data interpretation : Cross-validate biological results with orthogonal assays (e.g., flow cytometry for apoptosis confirmation after MTT screening).
  • Ethical compliance : Adhere to institutional guidelines for in vitro studies; avoid in vivo applications without regulatory approval .

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